3-Phosphonobenzoic acid

Description

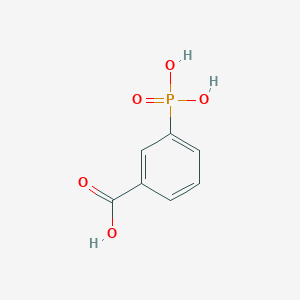

Structure

3D Structure

Properties

IUPAC Name |

3-phosphonobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O5P/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKXCRILZNBJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)P(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325127 | |

| Record name | 3-Phosphonobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14899-31-1 | |

| Record name | NSC408732 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phosphonobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phosphonobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Phosphonobenzoic acid CAS number and structure

An In-depth Technical Guide to 3-Phosphonobenzoic Acid

This technical guide provides a comprehensive overview of this compound, a compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on data presentation and experimental context.

Chemical Identity and Structure

This compound is an organic compound characterized by the presence of both a carboxylic acid and a phosphonic acid group attached to a benzene ring at positions 1 and 3, respectively.

Molecular Formula: C₇H₇O₅P[1][2]

The structure of this compound is visualized below.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 202.10 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | m-Phosphonobenzoic acid | |

| Density | 1.65 g/cm³ | [2] |

| Boiling Point | 518.1 °C at 760 mmHg | [2] |

| Flash Point | 267.2 °C | [2] |

| pKa | 1.58 ± 0.10 (Predicted) | [2] |

| InChI Key | ZKKXCRILZNBJJM-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=CC(=C1)P(=O)(O)O)C(=O)O | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis involves the hydrolysis of a corresponding phosphonate ester.

Experimental Protocol: Hydrolysis of Diethyl 3-phosphonobenzoate

This protocol is a general representation and may require optimization based on specific laboratory conditions and available starting materials.

-

Reaction Setup: A solution of diethyl 3-phosphonobenzoate in a suitable solvent (e.g., a mixture of dioxane and water) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: Concentrated hydrochloric acid is added to the solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure this compound.

A generalized workflow for the synthesis of phosphonic acids from phosphonate esters is depicted below.

Caption: General workflow for phosphonic acid synthesis.

Applications in Drug Development

Phosphonic acids are recognized for their utility in medicinal chemistry, often serving as stable mimics of phosphate groups.[3] This structural analogy allows them to act as enzyme inhibitors or to target bone tissue.[3] While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential areas of investigation.

-

Enzyme Inhibition: The phosphonate group can mimic the transition state of phosphate ester hydrolysis, making phosphonic acid derivatives potential inhibitors of enzymes such as phosphatases, proteases, and kinases.

-

Bone Targeting: The high affinity of the phosphonate moiety for calcium phosphate allows for the targeted delivery of therapeutic agents to bone tissue. This is a well-established principle in the design of drugs for osteoporosis and other bone-related diseases.[3]

The role of phosphonates as phosphate mimetics in enzyme inhibition is illustrated in the following diagram.

Caption: Phosphonate as a phosphate mimic in enzyme inhibition.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. While specific spectra are proprietary, typical chemical shifts in ¹H NMR and ¹³C NMR can be predicted based on the structure.

Predicted ¹H NMR Data:

-

Aromatic Protons: Signals in the range of 7.5-8.5 ppm, showing complex splitting patterns due to coupling.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>12 ppm).

-

Phosphonic Acid Protons: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Predicted ¹³C NMR Data:

-

Carbonyl Carbon: A signal around 165-175 ppm.

-

Aromatic Carbons: Signals in the range of 125-140 ppm. The carbon attached to the phosphonic acid group will show coupling to the phosphorus atom.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. The following information is a summary of general safety recommendations.

| Hazard Category | Precautionary Measures |

| Eye Contact | Causes serious eye irritation.[4] Wear safety glasses with side-shields or goggles.[5] If in eyes, rinse cautiously with water for several minutes.[4] |

| Skin Contact | Causes skin irritation.[4] Wear protective gloves and clothing.[5] If on skin, wash with plenty of soap and water.[4] |

| Inhalation | May cause respiratory irritation. Avoid breathing dust.[5] Use in a well-ventilated area.[5] |

| Ingestion | Harmful if swallowed.[6] Do not eat, drink or smoke when using this product.[7] If swallowed, rinse mouth.[6] |

| Storage | Store in a dry, cool, and well-ventilated place.[5] Keep container tightly closed.[5] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations.[7] |

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound|14899-31-1 - MOLBASE Encyclopedia [m.molbase.com]

- 2. Page loading... [guidechem.com]

- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. innophos.com [innophos.com]

In-depth Technical Guide on the Safe Handling of 3-Phosphonobenzoic Acid

This guide is intended for researchers, scientists, and drug development professionals who may handle 3-Phosphonobenzoic acid. It summarizes potential hazards, safe handling procedures, and emergency responses.

Hazard Identification

Based on data for analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with its acidic and corrosive nature. The GHS classifications for related phosphonic and benzoic acids suggest the following potential hazards.

Table 1: GHS Hazard Classification Summary (Based on Analogous Compounds)

| Hazard Class | GHS Classification | Hazard Statements |

| Physical Hazards | Corrosive to metals, Category 1 | H290: May be corrosive to metals.[1] |

| Health Hazards | Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation, Category 1B/2 | H314: Causes severe skin burns and eye damage.[1][2] / H315: Causes skin irritation.[3] | |

| Serious Eye Damage/Irritation, Category 1 | H318: Causes serious eye damage.[2][4] / H319: Causes serious eye irritation.[3] | |

| Specific Target Organ Toxicity - Single Exposure, Category 3 | H335: May cause respiratory irritation.[4] | |

| Environmental Hazards | Hazardous to the aquatic environment, long-term hazard, Category 2 | H411: Toxic to aquatic life with long lasting effects.[1][2] |

Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the sections below, covering prevention, response, storage, and disposal. Key preventative statements include P260 (Do not breathe dust), P273 (Avoid release to the environment), and P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure. Always have an eyewash station and safety shower readily accessible where this chemical is handled.[5][6] First aiders should protect themselves from exposure.[1]

Table 2: Summary of First Aid Procedures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1][6] If breathing is difficult or stops, provide artificial respiration.[7] Immediately call a POISON CENTER or doctor.[1] |

| Skin Contact | Immediately take off all contaminated clothing.[1] Rinse skin with plenty of water or shower for at least 15 minutes.[5][6] Chemical burns must be treated by a physician.[1] Call a POISON CENTER or doctor immediately. |

| Eye Contact | Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Immediately call an ophthalmologist or POISON CENTER.[1] |

| Ingestion | Rinse mouth with water.[1][7] Do NOT induce vomiting (risk of perforation).[1][6] Never give anything by mouth to an unconscious person.[7] Call a POISON CENTER or doctor immediately.[1] |

Below is a workflow for handling emergency first aid response to an exposure event.

References

A Technical Guide to the Spectroscopic Characterization of 3-Phosphonobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Phosphonobenzoic acid, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Due to the limited availability of experimentally verified spectra for this compound in public databases, this guide utilizes predicted data and data from analogous compounds to provide a robust analytical framework.

Introduction

This compound is a bifunctional organic molecule containing both a carboxylic acid and a phosphonic acid group attached to a benzene ring. This unique structure makes it a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for understanding its chemical behavior in various applications. This guide outlines the expected spectroscopic signatures and provides detailed experimental protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on established chemical shift ranges for the constituent functional groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.2 - 8.4 | Singlet (or Doublet of doublets) |

| H-4 | 7.8 - 8.0 | Doublet of triplets |

| H-5 | 7.5 - 7.7 | Triplet |

| H-6 | 8.0 - 8.2 | Doublet of triplets |

| COOH | 12.0 - 13.0 | Broad Singlet |

| P-OH | 10.0 - 12.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-COOH) | 130 - 135 |

| C-2 | 130 - 135 |

| C-3 (C-P) | 135 - 140 (doublet, ¹JC-P) |

| C-4 | 128 - 132 |

| C-5 | 128 - 132 |

| C-6 | 130 - 135 |

| COOH | 165 - 175 |

Table 3: Predicted ³¹P NMR Data for this compound

| Phosphorus Assignment | Predicted Chemical Shift (δ, ppm) |

| -PO(OH)₂ | +10 to +25 |

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation :

-

Weigh approximately 5-20 mg of the solid this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Choose a suitable deuterated solvent in which the compound is soluble, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

-

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.

-

For ³¹P NMR, a proton-decoupled experiment is also common. The chemical shifts are typically referenced to an external standard of 85% H₃PO₄.

-

Adjust acquisition parameters such as the number of scans, relaxation delay, and pulse width to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

-

Reference the chemical shifts to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Data Presentation: Expected FTIR Absorption Bands

The following table lists the characteristic vibrational frequencies for the functional groups in this compound.

Table 4: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1680-1720 | Strong |

| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |

| Carboxylic Acid | O-H bend | 920-960 | Medium, Broad |

| Phosphonic Acid | P=O stretch | 1150-1250 | Strong |

| Phosphonic Acid | P-O-H stretch | 900-1050 | Strong |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium to Weak |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Weak |

| Aromatic Ring | C-H out-of-plane bend | 690-900 | Strong |

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

The ATR-FTIR method is often preferred for solid samples due to its simplicity and minimal sample preparation.

-

Instrument Preparation :

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application :

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is collected over a standard mid-IR range, typically 4000-400 cm⁻¹.

-

-

Data Analysis :

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the major absorption bands and correlate them with the functional groups present in the molecule using the data in Table 4 and standard correlation charts.

-

-

Cleaning :

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic characterization workflow for this compound.

This guide provides a foundational understanding of the key spectroscopic features of this compound and the methodologies for their determination. For definitive structural confirmation, comparison with a certified reference standard is always recommended.

Alternative Synthesis Routes for 3-Phosphonobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis routes for 3-Phosphonobenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. The strategic placement of both a carboxylic acid and a phosphonic acid group on the aromatic ring makes it a valuable building block for the development of novel therapeutic agents and functional materials. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and illustrates the logical workflows of the synthetic pathways.

Introduction

This compound, also known as 3-carboxyphenylphosphonic acid, is a bifunctional organic compound. Its unique structure allows for diverse chemical modifications and applications. The carboxylic acid moiety can be readily converted into esters, amides, or other derivatives, while the phosphonic acid group can act as a phosphate mimic, a metal chelator, or a linker for surface modification. This guide explores the most common and effective methods for its synthesis, providing researchers with the necessary information to select and implement the most suitable route for their specific needs.

Primary Synthesis Route: Two-Step Approach from 3-Bromobenzoic Acid Derivatives

The most established and widely applicable synthesis of this compound involves a two-step process: the formation of a phosphonate ester from a 3-bromobenzoic acid derivative, followed by the hydrolysis of the ester to the desired phosphonic acid.

Step 1: Formation of Diethyl (3-(ethoxycarbonyl)phenyl)phosphonate

This initial step focuses on the creation of the carbon-phosphorus bond. Two primary methods are employed: the Michaelis-Arbuzov reaction and the Palladium-Catalyzed Cross-Coupling (Hirao) reaction.

The Michaelis-Arbuzov reaction is a classic and robust method for forming C-P bonds.[1] It involves the reaction of a trialkyl phosphite with an alkyl halide. In this context, a derivative of 3-bromobenzoic acid is used. To avoid side reactions with the carboxylic acid, it is typically protected as an ester, for example, ethyl 3-bromobenzoate.

Experimental Protocol:

A mixture of ethyl 3-bromobenzoate and a slight excess of triethyl phosphite is heated, often in the presence of a nickel(II) chloride catalyst. The reaction proceeds via nucleophilic attack of the phosphite on the benzylic carbon, followed by dealkylation to form the phosphonate ester.

Detailed experimental parameters are summarized in Table 1.

The Hirao reaction offers a milder alternative for the formation of arylphosphonates.[2] This method utilizes a palladium catalyst to couple an aryl halide with a dialkyl phosphite.

Experimental Protocol:

Ethyl 3-bromobenzoate, diethyl phosphite, and a suitable base (e.g., triethylamine) are reacted in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in an inert solvent like toluene. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Detailed experimental parameters are summarized in Table 1.

Table 1: Comparison of Methods for Diethyl (3-(ethoxycarbonyl)phenyl)phosphonate Synthesis

| Parameter | Method A: Michaelis-Arbuzov | Method B: Hirao Cross-Coupling |

| Starting Materials | Ethyl 3-bromobenzoate, Triethyl phosphite | Ethyl 3-bromobenzoate, Diethyl phosphite |

| Catalyst | NiCl₂ (catalytic) | Pd(PPh₃)₄ (catalytic) |

| Base | Not required | Triethylamine (or other organic base) |

| Solvent | Often neat or high-boiling solvent | Toluene, Dioxane, or similar |

| Temperature | 150-160 °C | 80-110 °C |

| Reaction Time | 12-24 hours | 8-16 hours |

| Reported Yield | 70-85% | 85-95% |

| Advantages | Simple setup, no base required | Milder conditions, higher yields |

| Disadvantages | High temperatures, longer reaction times | Requires palladium catalyst and inert atmosphere |

Step 2: Hydrolysis of the Phosphonate Ester

The final step in this primary route is the cleavage of the phosphonate and carboxylate esters to yield this compound. This can be achieved through acidic or basic hydrolysis, or by using silyl halides (McKenna's method).[3][4]

Experimental Protocol:

Diethyl (3-(ethoxycarbonyl)phenyl)phosphonate is refluxed in concentrated hydrochloric acid.[5] The strong acidic conditions lead to the hydrolysis of both the phosphonate and the carboxylate esters. The product precipitates upon cooling and can be isolated by filtration. Microwave-assisted hydrolysis can significantly reduce the reaction time.

Detailed experimental parameters are summarized in Table 2.

This method offers a milder alternative to strong acid hydrolysis, which can be beneficial for sensitive substrates.[3] The reaction proceeds in two stages: silylation of the ester followed by methanolysis.

Experimental Protocol:

Diethyl (3-(ethoxycarbonyl)phenyl)phosphonate is treated with excess bromotrimethylsilane (TMSBr) in an inert solvent like dichloromethane at room temperature. This cleaves the ethyl groups from the phosphonate and the carboxylate ester. The intermediate silyl ester is then quenched with methanol to afford the final product.

Detailed experimental parameters are summarized in Table 2.

Table 2: Comparison of Hydrolysis Methods

| Parameter | Method C: Acidic Hydrolysis | Method D: McKenna's Method |

| Reagents | Concentrated HCl | Bromotrimethylsilane (TMSBr), Methanol |

| Solvent | Water | Dichloromethane, Acetonitrile |

| Temperature | Reflux (approx. 110 °C) | Room Temperature |

| Reaction Time | 6-12 hours (conventional), <30 min (microwave) | 4-8 hours |

| Reported Yield | 80-95% | >90% |

| Advantages | Inexpensive reagents, simple procedure | Mild conditions, high yields |

| Disadvantages | Harsh conditions, potential for side reactions | More expensive reagents, moisture sensitive |

Alternative Synthesis Routes

While the two-step approach is the most common, alternative strategies exist for the synthesis of this compound.

Phosphonation of 3-Iodobenzoic Acid

An alternative to using 3-bromobenzoic acid derivatives is to start with 3-iodobenzoic acid. The higher reactivity of the C-I bond can sometimes lead to improved reaction kinetics in palladium-catalyzed couplings.

Experimental Protocol:

Similar to the Hirao reaction described in section 2.1.2, 3-iodobenzoic acid can be coupled with diethyl phosphite in the presence of a palladium catalyst and a base. The carboxylic acid may need to be protected as an ester prior to the coupling reaction to avoid side reactions.

Direct Phosphonation using Phosphorous Acid

Direct methods for the formation of phosphonic acids from phosphorous acid are also known, though less common for arylphosphonic acids.[3] These methods can be advantageous as they avoid the ester hydrolysis step. However, they often require harsh conditions and can suffer from lower yields and purification challenges.

Visualization of Synthetic Workflows

To provide a clear understanding of the logical flow of the described synthetic routes, the following diagrams have been generated using the DOT language.

Caption: Primary synthesis workflow for this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the formation of a phosphonate ester from a 3-bromobenzoic acid derivative, followed by hydrolysis. For the C-P bond formation, the palladium-catalyzed Hirao coupling generally offers milder conditions and higher yields compared to the Michaelis-Arbuzov reaction. For the final hydrolysis step, both strong acid hydrolysis and McKenna's method using trimethylsilyl bromide are effective, with the choice depending on the substrate's sensitivity and cost considerations. The alternative routes provide additional options for researchers depending on the availability of starting materials and desired reaction conditions. This guide provides the necessary details for researchers to make an informed decision on the most appropriate synthetic strategy for their specific application.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Coordination Modes of 3-Phosphonobenzoic Acid with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phosphonobenzoic acid (3-PBA) is a bifunctional organic linker of significant interest in the fields of coordination chemistry and materials science. Its unique structure, featuring both a carboxylic acid and a phosphonic acid group, allows for a diverse range of coordination modes with various metal ions. This versatility makes it a valuable building block for the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other hybrid materials with potential applications in catalysis, drug delivery, and medical imaging. This technical guide provides a comprehensive overview of the known and potential coordination modes of 3-PBA with metal ions, based on crystallographic data from analogous systems. It includes detailed experimental protocols for the synthesis and characterization of such complexes and summarizes key structural data in tabular format.

Introduction to this compound as a Ligand

This compound presents two distinct functional groups for coordination with metal centers: the carboxylate group (-COOH) and the phosphonate group (-PO(OH)₂). The presence of both a "hard" carboxylate oxygen and "hard" phosphonate oxygen donors allows 3-PBA to coordinate with a wide variety of metal ions, including transition metals and lanthanides. The phosphonic acid functional group is particularly noteworthy for its ability to form robust bonds with metal ions, leading to the formation of stable coordination compounds. The coordination behavior is further influenced by factors such as the pH of the reaction medium, the nature of the metal ion, and the presence of other coordinating or templating molecules.

Coordination Modes of the Carboxylate and Phosphonate Groups

Based on the extensive literature on related carboxylate- and phosphonate-based ligands, several coordination modes can be anticipated for this compound.

Carboxylate Group Coordination

The carboxylate group can coordinate to metal ions in several ways, including monodentate, bidentate (chelating or bridging), and bridging modes. The specific mode adopted will depend on the metal ion's coordination preferences and the steric environment.

Phosphonate Group Coordination

The phosphonate group, with its three oxygen atoms, offers a richer variety of coordination possibilities. It can act as a monodentate, bidentate, or tridentate ligand and can bridge multiple metal centers, leading to the formation of higher-dimensional networks. The protonation state of the phosphonate group, which is pH-dependent, plays a crucial role in determining its coordination behavior.

Logical Flow of Coordination and Framework Formation

The formation of coordination polymers and MOFs with 3-PBA is a self-assembly process governed by the coordination preferences of the metal ion and the geometry of the ligand. The following diagram illustrates the logical relationship between the ligand, metal ion, and the resulting structure.

Caption: Logical flow from ligands and metal ions to the final framework.

Experimental Protocols

The synthesis of metal complexes with this compound typically involves solvothermal or hydrothermal methods. The following are representative experimental protocols adapted from the synthesis of similar phosphonate-based MOFs.

General Synthesis of a Transition Metal-3-PBA MOF

A mixture of this compound, a transition metal salt (e.g., nitrate or chloride), and a suitable solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or a mixture of solvents) is sealed in a Teflon-lined stainless steel autoclave. The autoclave is then heated to a specific temperature (typically between 100 and 180 °C) for a period of 1 to 3 days. After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with the solvent, and dried.

General Synthesis of a Lanthanide-3-PBA MOF

Lanthanide complexes are often synthesized under similar solvothermal conditions. A lanthanide salt (e.g., nitrate or chloride) is reacted with this compound in a polar solvent. The pH of the reaction mixture can be adjusted using a base or an acid to influence the deprotonation state of the ligand and the final structure of the product. The reaction is typically carried out at elevated temperatures for an extended period to promote the formation of crystalline material.

Characterization Methods

-

Single-Crystal X-ray Diffraction (SCXRD): This is the most powerful technique for determining the precise three-dimensional structure of the coordination complexes, including bond lengths, bond angles, and the overall network topology.

-

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to identify the crystalline products.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the coordination environment of the carboxylate and phosphonate groups by observing shifts in their characteristic vibrational frequencies upon coordination to the metal ion.

-

Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the resulting frameworks and to identify the presence of coordinated or guest solvent molecules.

-

Elemental Analysis: Confirms the elemental composition of the synthesized materials.

Quantitative Data on Coordination Modes

While specific crystallographic data for this compound complexes are limited in the public domain, the following tables summarize typical bond lengths for metal-carboxylate and metal-phosphonate interactions based on analogous structures found in the Cambridge Structural Database. These values can serve as a reference for researchers working on new 3-PBA based materials.

Table 1: Typical Metal-Oxygen Bond Lengths in Metal Carboxylate Complexes

| Metal Ion | Coordination Mode | M-O Bond Length (Å) |

| Cu(II) | Monodentate | 1.9 - 2.1 |

| Bidentate Chelating | 2.0 - 2.2 | |

| Bidentate Bridging | 1.9 - 2.3 | |

| Zn(II) | Monodentate | 1.9 - 2.1 |

| Bidentate Chelating | 2.0 - 2.2 | |

| Bidentate Bridging | 2.0 - 2.4 | |

| La(III) | Bidentate Chelating | 2.4 - 2.6 |

| Bidentate Bridging | 2.5 - 2.7 |

Table 2: Typical Metal-Oxygen Bond Lengths in Metal Phosphonate Complexes

| Metal Ion | Coordination Mode | M-O Bond Length (Å) |

| Cu(II) | Monodentate | 1.9 - 2.0 |

| Bidentate Chelating | 1.9 - 2.1 | |

| Bridging | 1.9 - 2.2 | |

| Zn(II) | Monodentate | 1.9 - 2.1 |

| Bidentate Chelating | 2.0 - 2.2 | |

| Bridging | 2.0 - 2.3 | |

| La(III) | Bidentate Chelating | 2.3 - 2.5 |

| Bridging | 2.4 - 2.6 |

Visualizing Coordination Modes

The following diagrams, generated using the DOT language, illustrate some of the fundamental coordination modes of the phosphonate and carboxylate groups.

Caption: Common coordination modes of carboxylate and phosphonate groups.

Conclusion

This compound is a highly versatile ligand for the construction of novel coordination polymers and metal-organic frameworks. The dual functionality of the carboxylate and phosphonate groups allows for a rich variety of coordination modes, leading to the formation of structurally diverse materials. While the direct exploration of 3-PBA coordination chemistry is an emerging area, the principles outlined in this guide, drawn from analogous systems, provide a solid foundation for researchers. The provided experimental protocols and structural data will be valuable for the rational design and synthesis of new 3-PBA-based materials with tailored properties for applications in drug development, catalysis, and beyond. Further research focusing on the systematic crystallographic analysis of 3-PBA with a wide range of metal ions is crucial to fully unlock the potential of this promising ligand.

A Technical Guide to 3-Phosphonobenzoic Acid: Commercial Availability, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphonobenzoic acid (3-PBA), a bifunctional organic molecule incorporating both a carboxylic acid and a phosphonic acid group, has garnered significant interest within the scientific community. Its unique structural characteristics make it a versatile building block in diverse fields, ranging from medicinal chemistry and drug development to materials science. The phosphonic acid moiety provides strong binding to metal oxides and acts as a stable mimic of phosphate groups, while the carboxylic acid group offers a reactive handle for further chemical modifications. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, its synthesis, and its applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers catering to the research and development market. These suppliers offer the compound in various quantities, from milligrams to grams, suitable for laboratory-scale synthesis and experimentation. While it is often supplied for early discovery research, it is crucial for users to verify the purity and specifications from the respective supplier.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities |

| Sigma-Aldrich | S311553 | For early discovery research, analytical data not always provided[1] | 5 MG |

| TCI Chemicals | P1634 | >98.0% (T) | 1g, 5g |

| Alfa Aesar | H27170 | 97% | 1g, 5g, 25g |

| Combi-Blocks | OR-7734 | --- | 250mg, 1g, 5g |

| Santa Cruz Biotechnology | sc-225337 | --- | 1g, 5g |

Note: Product numbers, purity, and available quantities are subject to change. Please refer to the suppliers' websites for the most current information.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount for the handling and application of this compound.

Table 2: Physicochemical and Safety Data for this compound

| Property | Value | Reference |

| CAS Number | 14899-31-1 | [1] |

| Molecular Formula | C₇H₇O₅P | [1] |

| Molecular Weight | 202.10 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 255-259 °C | |

| Solubility | Soluble in water and some organic solvents | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This data is for informational purposes. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods in organophosphorus chemistry. A common and effective route involves the Michaelis-Arbuzov reaction followed by hydrolysis. This method provides a reliable pathway to introduce the phosphonate group onto the aromatic ring.

Experimental Protocol: A Representative Synthesis

The following is a representative protocol for the synthesis of this compound, adapted from general methods for the synthesis of arylphosphonic acids.[2]

Step 1: Synthesis of Diethyl 3-(bromomethyl)benzoate

This step is not explicitly for this compound but represents a common starting material for introducing a phosphonate group to a benzoic acid derivative. A more direct synthesis of an aryl phosphonate would involve a palladium-catalyzed cross-coupling of a halobenzoate with a phosphite.

Step 2: Michaelis-Arbuzov Reaction

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromobenzoic acid (or a suitable derivative) and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent such as toluene.

-

Add triethyl phosphite to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure. The resulting crude product is diethyl 3-phosphonobenzoate.

Step 3: Hydrolysis to this compound

-

To the crude diethyl 3-phosphonobenzoate, add an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester groups.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the white precipitate by vacuum filtration and wash it with cold water.

-

Dry the product under vacuum to yield this compound.

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable tool in various research and development areas.

Enzyme Inhibition

Phosphonic acids are well-established as mimics of the transition state of tetrahedral intermediates in enzymatic reactions, particularly those involving phosphate or carboxylate groups.[3] This makes them potent competitive inhibitors of various enzymes. The carboxylic acid group of 3-PBA can be further functionalized to enhance binding affinity and selectivity for the target enzyme's active site.

While specific studies on this compound as an enzyme inhibitor are not abundant in publicly available literature, its structural motifs are present in more complex inhibitors. A general workflow for assessing its inhibitory potential against a target enzyme is presented below.

Self-Assembled Monolayers (SAMs) for Surface Modification

The phosphonic acid group of 3-PBA exhibits a strong affinity for metal oxide surfaces, such as titanium dioxide (TiO₂) and indium tin oxide (ITO).[4][5] This allows for the formation of stable, ordered self-assembled monolayers (SAMs). The exposed carboxylic acid groups on the SAM surface can then be used to immobilize biomolecules, catalysts, or other functional moieties. This is particularly relevant in the development of biosensors, biocompatible coatings for medical implants, and platforms for studying cell-surface interactions.

This protocol is a representative example of how a SAM of a phosphonic acid can be formed on a titanium surface.

-

Substrate Preparation: A titanium substrate is cleaned by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) and then dried under a stream of nitrogen. The surface is often further activated by plasma cleaning or treatment with a piranha solution to generate hydroxyl groups.

-

SAM Formation: The cleaned substrate is immersed in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., ethanol or a mixture of ethanol and water) for a defined period (typically 12-24 hours) at room temperature.

-

Rinsing and Drying: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any non-covalently bound molecules and then dried under a stream of nitrogen.

-

Characterization: The formation and quality of the SAM are characterized using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of both the phosphonic acid and carboxylic acid groups to coordinate with metal ions makes this compound an attractive linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[6] These materials have potential applications in gas storage, catalysis, and sensing. The specific geometry and connectivity of the resulting framework can be tuned by the choice of metal ion and reaction conditions.

Conclusion

This compound is a commercially accessible and highly versatile molecule with significant potential in both life sciences and materials science. Its utility as a stable phosphate mimic makes it a person of interest in the design of enzyme inhibitors, while its strong surface-binding capabilities are leveraged in the creation of functionalized surfaces and advanced materials. This guide provides a foundational understanding of its properties, availability, and applications, serving as a valuable resource for researchers and professionals seeking to explore the potential of this unique bifunctional compound. As research continues to uncover new applications, the importance of this compound in innovative scientific and technological advancements is set to grow.

References

- 1. 3-PHOSPHONO-BENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

Methodological & Application

Application Note: Synthesis of a 3-Phosphonobenzoic Acid-Based Metal-Organic Framework

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. This application note provides a detailed protocol for the synthesis of a Metal-Organic Framework using 3-phosphonobenzoic acid as the organic linker. The dual functionality of the carboxyl and phosphonate groups in the ligand allows for the formation of robust frameworks with interesting topologies and potential for specific applications.

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol described below.

| Parameter | Value |

| Reactants | |

| Metal Salt (e.g., Copper(II) Nitrate Trihydrate) | 0.1 mmol |

| This compound | 0.1 mmol |

| Solvent | |

| N,N-Dimethylformamide (DMF) | 5 mL |

| Ethanol | 5 mL |

| Water | 5 mL |

| Reaction Conditions | |

| Temperature | 120 °C |

| Time | 72 hours |

| Purification | |

| Washing Solvent | N,N-Dimethylformamide (DMF), followed by Ethanol |

| Activation Temperature | 150 °C (under vacuum) |

Experimental Protocols

This protocol outlines the hydrothermal synthesis of a MOF using this compound and a metal salt, such as copper(II) nitrate.

Materials:

-

This compound

-

Copper(II) nitrate trihydrate (or other suitable metal salt)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized Water

-

Teflon-lined stainless steel autoclave (23 mL)

-

Programmable oven

-

Centrifuge

-

Vacuum oven

Procedure:

-

Preparation of the Reaction Mixture:

-

In a 20 mL glass vial, dissolve 0.1 mmol of copper(II) nitrate trihydrate in 5 mL of deionized water.

-

In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of N,N-dimethylformamide (DMF).

-

Add 5 mL of ethanol to the this compound solution and sonicate for 5 minutes to ensure complete dissolution.

-

Combine the two solutions in the glass vial and stir for 10 minutes at room temperature.

-

-

Hydrothermal Synthesis:

-

Transfer the resulting mixture to a 23 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.

-

After 72 hours, cool the autoclave to room temperature naturally.

-

-

Product Isolation and Purification:

-

Retrieve the solid product by decanting the mother liquor.

-

Wash the product with fresh DMF (3 x 10 mL) by centrifugation and redispersion to remove any unreacted starting materials.

-

Subsequently, wash the product with ethanol (3 x 10 mL) using the same method to exchange the high-boiling point DMF.

-

After the final wash, collect the solid product by centrifugation.

-

-

Activation:

-

Dry the purified product in a vacuum oven at 150 °C overnight to remove the solvent molecules from the pores.

-

The resulting activated MOF powder is then ready for characterization and further application.

-

Mandatory Visualization

Caption: Workflow for the synthesis of a this compound MOF.

This generalized protocol is based on common hydrothermal synthesis methods for MOFs containing phosphonate and carboxylate functionalities.[1][2] The specific metal salt, solvent ratios, temperature, and time may be varied to optimize the crystallinity, yield, and porosity of the final product. Characterization techniques such as Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and gas adsorption measurements are recommended to confirm the formation of the desired MOF and to evaluate its properties.

References

Application Notes and Protocols for the Use of 3-Phosphonobenzoic Acid as a Linker in Coordination Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3-phosphonobenzoic acid as a versatile linker for the synthesis of coordination polymers, also known as metal-organic frameworks (MOFs). This document outlines the synthesis of the linker itself, detailed protocols for the preparation of coordination polymers with various metal ions, and potential applications based on the unique properties imparted by the phosphonate and carboxylate functionalities.

Introduction to this compound in Coordination Chemistry

This compound is a bifunctional organic linker possessing both a carboxylic acid and a phosphonic acid group. This combination of coordinating moieties offers several advantages in the design and synthesis of coordination polymers:

-

Versatile Coordination Modes: The presence of both a hard carboxylate and a slightly softer, multidentate phosphonate group allows for the formation of coordination bonds with a wide range of metal ions, leading to diverse structural topologies.[1][2]

-

Enhanced Stability: Phosphonate-based linkers can impart greater thermal and chemical stability to the resulting frameworks compared to their purely carboxylate counterparts.

-

Functional Pores: The uncoordinated oxygen atoms of the phosphonate group can act as hydrogen bond acceptors or post-synthetic modification sites, enabling the tuning of the chemical environment within the pores of the material.

-

Potential for Multifunctionality: The inherent properties of the phosphonate group can introduce functionalities such as proton conductivity, while the overall framework can be designed for applications in catalysis, sensing, and drug delivery.[2]

Synthesis of this compound Linker

A plausible and efficient method for the synthesis of this compound involves the phosphonation of a halogenated benzoic acid precursor. The following protocol is adapted from established methods for the synthesis of related phosphonobenzoic acids and arylphosphonates.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Bromobenzoic acid

-

Triethyl phosphite

-

Palladium(II) acetate

-

Triphenylphosphine

-

Triethylamine

-

Toluene, anhydrous

-

Hydrochloric acid, concentrated

-

Ethanol

-

Deionized water

Procedure:

-

Phosphonation Reaction:

-

In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-bromobenzoic acid (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents) in anhydrous toluene.

-

Add triethylamine (3 equivalents) and triethyl phosphite (1.5 equivalents) to the mixture.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

-

-

Work-up and Isolation of Diethyl 3-phosphonobenzoate:

-

Cool the reaction mixture to room temperature and filter to remove the precipitated triethylammonium bromide.

-

Wash the filtrate with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude diethyl 3-phosphonobenzoate.

-

Purify the crude product by column chromatography on silica gel.

-

-

Hydrolysis to this compound:

-

To the purified diethyl 3-phosphonobenzoate, add a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux for 12 hours.[1]

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the white solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of Coordination Polymers using this compound

The following protocols describe the hydrothermal synthesis of coordination polymers using this compound with copper, lanthanide, and zinc salts. Hydrothermal synthesis is a common and effective method for obtaining crystalline MOFs.[4]

Protocol 1: Synthesis of a Copper(II) Coordination Polymer

This protocol is adapted from the synthesis of a copper MOF using the related 3,5-diphosphonobenzoic acid linker.

Materials:

-

This compound

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

In a 20 mL Teflon-lined stainless-steel autoclave, dissolve this compound (0.1 mmol) and copper(II) nitrate trihydrate (0.15 mmol) in a mixture of deionized water (5 mL) and ethanol (5 mL).

-

Seal the autoclave and heat it in an oven at 160 °C for 72 hours.

-

After 72 hours, cool the autoclave to room temperature naturally.

-

Collect the resulting blue crystals by filtration, wash with deionized water and ethanol, and air-dry.

Protocol 2: Synthesis of a Lanthanide(III) Coordination Polymer (e.g., Europium or Terbium)

Lanthanide-based MOFs often exhibit interesting luminescent properties.[5][6]

Materials:

-

This compound

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O) or Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

In a 20 mL glass vial, dissolve this compound (0.1 mmol) and the lanthanide salt (0.1 mmol) in a mixture of DMF (6 mL) and deionized water (2 mL).

-

Cap the vial and sonicate for 5 minutes to ensure homogeneity.

-

Place the vial in a programmable oven and heat to 120 °C for 48 hours.

-

After cooling to room temperature, colorless crystals suitable for single-crystal X-ray diffraction may be obtained.

-

Wash the crystals with fresh DMF and dry under vacuum.

Protocol 3: Synthesis of a Zinc(II) Coordination Polymer

Zinc-based MOFs are often explored for their porosity and catalytic applications.[7][8]

Materials:

-

This compound

-

Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

Dissolve this compound (0.1 mmol) and zinc(II) nitrate hexahydrate (0.1 mmol) in 10 mL of DMF in a 20 mL scintillation vial.

-

Add 1 mL of ethanol as a modulator.

-

Seal the vial and heat in an oven at 100 °C for 24 hours.

-

After cooling, colorless crystals should form.

-

Isolate the crystals, wash with DMF, and exchange the solvent with ethanol.

-

Dry the product under vacuum.

Data Presentation

Table 1: Summary of Synthesis Conditions for Coordination Polymers with Phosphonobenzoic Acid Linkers

| Parameter | Copper(II) Polymer (Adapted) | Lanthanide(III) Polymer (Proposed) | Zinc(II) Polymer (Proposed) |

| Metal Salt | Cu(NO₃)₂·3H₂O | EuCl₃·6H₂O or TbCl₃·6H₂O | Zn(NO₃)₂·6H₂O |

| Linker | This compound | This compound | This compound |

| Solvent System | Water/Ethanol | DMF/Water | DMF/Ethanol |

| Temperature | 160 °C | 120 °C | 100 °C |

| Time | 72 hours | 48 hours | 24 hours |

| Molar Ratio (Linker:Metal) | 1:1.5 | 1:1 | 1:1 |

Potential Applications and Characterization

Coordination polymers synthesized with this compound are expected to have applications in several fields. The characterization techniques listed below are essential for elucidating their properties.

Table 2: Potential Applications and Relevant Characterization Techniques

| Application | Description | Key Characterization Techniques |

| Luminescence Sensing | Lanthanide-based MOFs can exhibit characteristic sharp emission bands, making them suitable for sensing small molecules, ions, or temperature.[5][6] The porous structure can allow for the selective binding of analytes, leading to a change in the luminescent signal. | Photoluminescence Spectroscopy, Powder X-ray Diffraction (PXRD), Gas Adsorption Analysis |

| Heterogeneous Catalysis | The metal nodes can act as Lewis acid sites, while the functional groups on the linker can provide Brønsted acidity or basicity, enabling catalytic activity for various organic transformations.[8] | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, PXRD |

| Proton Conduction | The phosphonate groups can facilitate proton transport through the framework, especially in the presence of water molecules, making these materials candidates for proton exchange membranes in fuel cells.[2] | Impedance Spectroscopy, Thermogravimetric Analysis (TGA), PXRD |

| Drug Delivery | The porous nature of the MOFs can be utilized to encapsulate and release therapeutic agents. The biocompatibility of the chosen metal and linker is a critical consideration. | High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, TGA, In vitro release studies |

Visualizations

Synthesis Workflow

Caption: Figure 1: General workflow for the synthesis and application of coordination polymers with this compound.

Logical Relationships in Material Design

Caption: Figure 2: Design principles for functional coordination polymers using this compound.

References

- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Hydrothermal Synthesis of Metal-Organic Frameworks (MOFs) with 3-Phosphonobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the hydrothermal synthesis of Metal-Organic Frameworks (MOFs) using 3-Phosphonobenzoic acid as an organic linker. Given the limited specific literature on MOFs synthesized with this particular ligand, the protocols and application notes provided herein are based on established principles of MOF synthesis and adapted from procedures for structurally related phosphonate- and carboxylate-based MOFs.

Introduction to this compound MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functional properties of the resulting MOF. This compound is a bifunctional linker containing both a phosphonic acid group and a carboxylic acid group. This combination offers the potential for creating MOFs with unique structural features and enhanced stability. The phosphonate group is known to form strong coordination bonds with various metal centers, potentially leading to robust frameworks, while the carboxylate group provides an additional coordination site.

The hydrothermal synthesis method is a widely used technique for growing high-quality MOF crystals.[1] It involves the crystallization of materials from hot aqueous solutions under high vapor pressure. The temperature, pH, reaction time, and molar ratios of the precursors are critical parameters that influence the final product's characteristics.[1]

Experimental Protocols

The following protocols are adapted from the hydrothermal synthesis of a copper-based MOF with a related ligand, 3,5-diphosphonobenzoic acid, and general hydrothermal MOF synthesis procedures.[2][3] Researchers should consider these as starting points and may need to optimize the conditions for their specific metal precursors and desired outcomes.

General Hydrothermal Synthesis Workflow

The general workflow for the hydrothermal synthesis of MOFs involves the dissolution of precursors, sealing in an autoclave, heating for a specific duration, cooling, and product recovery and activation.

Protocol 1: Synthesis of a Copper-based MOF with this compound (Adapted)

This protocol is adapted from the synthesis of a copper MOF with 3,5-diphosphonobenzoic acid.[2]

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

This compound

-

Deionized water

Procedure:

-

In a 20 mL glass vial, dissolve 0.5 mmol of Copper(II) nitrate trihydrate in 5 mL of deionized water.

-

In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of deionized water. Gentle heating or sonication may be required to aid dissolution.

-

Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at 150°C for 72 hours.

-

After 72 hours, allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystals by filtration.

-

Wash the crystals thoroughly with deionized water and then with ethanol.

-

Dry the product in an oven at 80°C overnight.

-

For activation, heat the sample under vacuum at a suitable temperature (e.g., 120-150°C) to remove any guest molecules from the pores.

Protocol 2: Synthesis of a Zinc-based MOF with this compound (General Protocol)

This is a general protocol that can be used as a starting point for synthesizing zinc-based MOFs.[4][5][6]

Materials:

-

Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

Dissolve 1.0 mmol of Zinc(II) nitrate hexahydrate in a mixture of 10 mL of DMF and 2 mL of deionized water.

-

In a separate container, dissolve 1.0 mmol of this compound in 10 mL of DMF.

-

Combine the two solutions in a 30 mL Teflon-lined autoclave and stir for 15 minutes.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.

-

Cool the autoclave to room temperature at a rate of 5°C/min.

-

Collect the crystalline product by filtration.

-

Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

-

Dry the product at 100°C overnight.

-

Activate the MOF by heating under vacuum at 150°C for 12 hours.

Data Presentation

Due to the limited availability of specific data for MOFs synthesized with this compound, the following tables provide a template for how quantitative data should be structured. Representative data from a related copper phosphonate MOF is included for illustrative purposes.[2]

Table 1: Crystallographic Data

| Parameter | Example Value (Cu-3,5-diphosphonobenzoate) |

|---|---|

| Formula | C₁₄H₁₄Cu₅O₂₂P₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.234(2) |

| b (Å) | 13.456(3) |

| c (Å) | 11.987(2) |

| β (°) | 114.34(3) |

| Volume (ų) | 1502.4(5) |

| Z | 2 |

Table 2: Porosity Data

| Material | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Pore Volume (cm³/g) |

|---|---|---|---|

| [Template] Zn-3-PBA MOF | Data to be filled | Data to be filled | Data to be filled |

| [Template] Cu-3-PBA MOF | Data to be filled | Data to be filled | Data to be filled |

Potential Applications

The bifunctional nature of the this compound linker suggests that MOFs derived from it could have promising applications in several fields, including drug delivery and catalysis.[7][8][9][10]

Drug Delivery

The porous structure of MOFs allows for the encapsulation of drug molecules.[9] The presence of both phosphonate and carboxylate groups in the framework could offer multiple interaction sites for drug loading, potentially leading to high loading capacities and controlled release profiles. The release of the drug can often be triggered by changes in pH, which is particularly relevant for targeted drug delivery to cancer cells, which often have a more acidic microenvironment.[7]

Logical Relationship for Drug Delivery Application:

Catalysis

The metal centers within the MOF structure can act as active catalytic sites.[10] The specific coordination environment and the accessibility of these sites, dictated by the porous structure, are key to their catalytic performance. MOFs based on this compound could be explored as heterogeneous catalysts for various organic transformations. The presence of both Lewis acidic metal sites and potentially Brønsted acidic phosphonate groups could enable synergistic catalysis.

Experimental Workflow for Catalysis:

Characterization Methods

To fully characterize the synthesized MOFs, a range of analytical techniques should be employed:

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.

-

Single-Crystal X-ray Diffraction: To determine the precise crystal structure, including bond lengths, bond angles, and pore dimensions.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and determine the temperature at which guest molecules are removed.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the this compound ligand to the metal centers.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume of the activated MOF.

-

Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the MOF crystals.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle all chemicals in a well-ventilated fume hood.

-

Hydrothermal synthesis involves high temperatures and pressures. Use autoclaves that are in good condition and rated for the intended reaction conditions.

-

Be aware of the specific hazards associated with the metal salts and solvents used.

Disclaimer: The provided protocols are intended as a guide and may require optimization. Users should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sciforum.net [sciforum.net]

- 4. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Making sure you're not a bot! [mostwiedzy.pl]

Application Notes & Protocols: 3-Phosphonobenzoic Acid Based MOFs for Gas Adsorption Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable chemical functionalities make them promising candidates for a variety of applications, including gas storage and separation. This document provides detailed application notes and protocols for the synthesis and gas adsorption analysis of Metal-Organic Frameworks based on the 3-Phosphonobenzoic acid ligand. The dual functionality of the phosphonate and carboxylate groups in this linker allows for the formation of robust frameworks with potential for selective gas adsorption. These materials are of significant interest for applications in carbon capture, hydrogen storage, and methane storage.

Featured Material: A Zinc-based this compound MOF (hypothetical example based on typical phosphonate-carboxylate MOFs)

For the purpose of these application notes, we will focus on a hypothetical zinc-based MOF, designated here as Zn-PBA-MOF , synthesized using this compound as the organic linker. The protocols and data presented are representative of what researchers in the field would typically encounter and generate.

Data Presentation

The following tables summarize the key quantitative data for gas adsorption performance of Zn-PBA-MOF.

Table 1: Textural Properties of Zn-PBA-MOF

| Property | Value |

| BET Surface Area | 1200 m²/g |

| Langmuir Surface Area | 1550 m²/g |

| Total Pore Volume | 0.65 cm³/g |

| Micropore Volume | 0.45 cm³/g |

Table 2: Gas Adsorption Capacities of Zn-PBA-MOF at 298 K (25 °C)

| Gas | Pressure (bar) | Uptake (mmol/g) | Uptake (cm³/g, STP) |

| CO₂ | 1 | 4.5 | 100.8 |

| 10 | 9.8 | 219.5 | |

| H₂ | 1 | 12.0 | 268.8 |

| 77 K, 1 bar | 1.8 wt% | - | |

| CH₄ | 1 | 1.2 | 26.9 |

| 35 | 5.5 | 123.2 |

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Zn-PBA-MOF

This protocol details the solvothermal synthesis of the crystalline Zn-PBA-MOF.

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (H₂O₃PC₆H₄COOH)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized Water

-

20 mL Scintillation Vials

-

Teflon-lined Autoclave

-

Oven

-

Centrifuge

-

Vacuum Oven

Procedure:

-

Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of this compound in a solvent mixture of 10 mL of DMF, 2 mL of ethanol, and 1 mL of deionized water.

-

Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

-

Reaction: Transfer the clear solution to a 23 mL Teflon-lined autoclave.

-

Heating: Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.

-

Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Product Collection: Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

-

Washing: Wash the collected crystals three times with fresh DMF to remove any unreacted starting materials. Subsequently, wash three times with ethanol to exchange the DMF solvent.

-

Activation: Activate the synthesized MOF by heating the sample in a vacuum oven at 150 °C for 12 hours. This step is crucial to remove the solvent molecules from the pores.

-

Storage: Store the activated MOF in a desiccator to prevent re-adsorption of atmospheric moisture.

Protocol 2: Gas Adsorption Measurements

This protocol describes the procedure for evaluating the gas adsorption properties of the activated Zn-PBA-MOF using a volumetric gas sorption analyzer.

Equipment:

-

Volumetric Gas Sorption Analyzer (e.g., Micromeritics ASAP 2020 or similar)

-

High-purity gases (N₂, CO₂, H₂, CH₄)

-

Liquid nitrogen (for 77 K measurements)

-

Sample tubes

-

Heating mantles for degassing

Procedure:

-

Sample Preparation: Accurately weigh approximately 100-200 mg of the activated Zn-PBA-MOF into a pre-weighed sample tube.

-

Degassing: Attach the sample tube to the degassing port of the gas sorption analyzer. Degas the sample again in situ at 150 °C under high vacuum (e.g., <10 µmHg) for at least 4 hours to ensure complete removal of any adsorbed species.

-

Free Space Measurement: After degassing, weigh the sample tube again to determine the exact mass of the degassed sample. Perform a free space measurement using helium gas.

-

Nitrogen Adsorption/Desorption Isotherm (for textural properties):

-

Cool the sample to 77 K using a liquid nitrogen bath.

-

Measure the nitrogen adsorption and desorption isotherms over a relative pressure (P/P₀) range from approximately 10⁻⁶ to 1.0.

-

Use the adsorption data in the relative pressure range of 0.05 to 0.3 to calculate the BET (Brunauer-Emmett-Teller) surface area.

-

Use the full isotherm to determine the total pore volume and pore size distribution.

-

-

CO₂, H₂, and CH₄ Adsorption Isotherms:

-

For CO₂ and CH₄, maintain the sample temperature at 298 K (25 °C) using a water bath.

-

For H₂, measurements can be performed at both 298 K and 77 K.

-

Introduce the desired gas (CO₂, H₂, or CH₄) in controlled doses and measure the equilibrium pressure after each dose to generate the adsorption isotherm up to the desired final pressure (e.g., 1 bar, 10 bar, 35 bar).

-

-

Data Analysis:

-

Plot the amount of gas adsorbed (in mmol/g or cm³/g at STP) as a function of pressure.

-

For H₂ adsorption at 77 K, the uptake is often reported in weight percent (wt%).

-

Mandatory Visualizations

Application Notes and Protocols for Catalysis with Metal-Organic Frameworks Functionalized with 3-Phosphonobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential catalytic applications of Metal-Organic Frameworks (MOFs) synthesized with or post-synthetically modified with 3-phosphonobenzoic acid. While direct synthesis of crystalline, porous MOFs with phosphonic acid linkers can be challenging, post-synthetic modification (PSM) offers a robust method to introduce the desired functional groups onto stable parent MOFs. The resulting phosphonate-functionalized MOFs are promising materials for heterogeneous catalysis, particularly in reactions requiring Brønsted acidity.

I. Application Notes